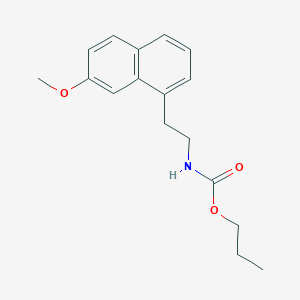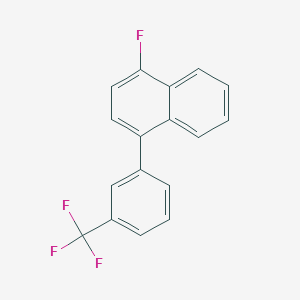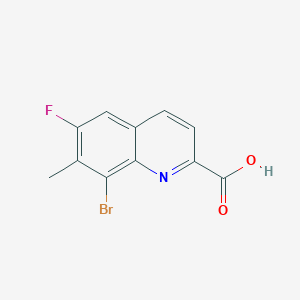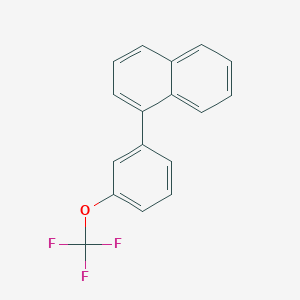
Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate is a chemical compound with the molecular formula C17H21NO3 It is a derivative of carbamic acid and features a naphthalene ring substituted with a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate typically involves the reaction of 7-methoxy-1-naphthylamine with propyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
- Dissolve 7-methoxy-1-naphthylamine in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add propyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group on the naphthalene ring can be oxidized to form a hydroxyl group.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 7-hydroxy-1-naphthyl derivative.
Reduction: Formation of 2-(7-methoxynaphthalen-1-yl)ethylamine.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacologically active compound.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The naphthalene ring may also participate in π-π interactions with aromatic residues in the target proteins, enhancing binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl carbamate:
Methyl carbamate: Similar structure with a methyl group instead of a propyl group.
Phenyl carbamate: Contains a phenyl group instead of a naphthalene ring.
Uniqueness
Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate is unique due to the presence of the methoxy-substituted naphthalene ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for research and development.
Propiedades
Número CAS |
185445-11-8 |
|---|---|
Fórmula molecular |
C17H21NO3 |
Peso molecular |
287.35 g/mol |
Nombre IUPAC |
propyl N-[2-(7-methoxynaphthalen-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C17H21NO3/c1-3-11-21-17(19)18-10-9-14-6-4-5-13-7-8-15(20-2)12-16(13)14/h4-8,12H,3,9-11H2,1-2H3,(H,18,19) |
Clave InChI |
ZZEWKUTZKRORAI-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-Butyl-2-(pyridin-2-YL)-1,3-diazaspiro[4.5]deca-1,3-dien-4-amine](/img/structure/B11838700.png)




![4-Chloro-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11838735.png)


![2-(6-Tert-butoxycarbonyl-6-azaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B11838765.png)

![N-[2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-yl]-3-methylbutanamide](/img/structure/B11838776.png)
